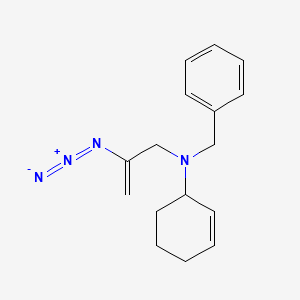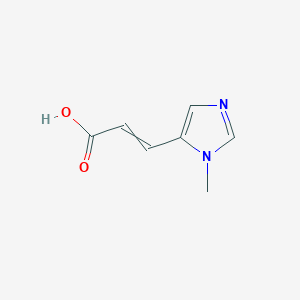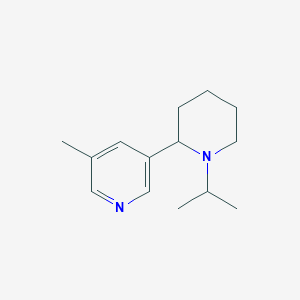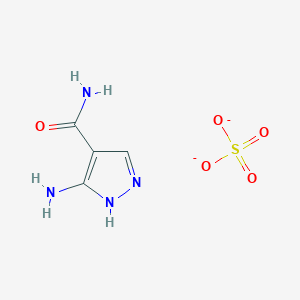
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is a complex organic compound that features an azide group, a benzyl group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine typically involves multiple steps. One common approach is the alkylation of cyclohex-2-en-1-amine with benzyl bromide to form N-benzylcyclohex-2-en-1-amine. This intermediate is then subjected to a reaction with propargyl bromide to introduce the propargyl group. Finally, the azide group is introduced via a reaction with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is primarily related to its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property makes it valuable in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-dichloro-N-(prop-2-yn-1-yl)benzamide
Uniqueness
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is unique due to its combination of an azide group, a benzyl group, and a cyclohexene ring.
Propriétés
Formule moléculaire |
C16H20N4 |
|---|---|
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
N-(2-azidoprop-2-enyl)-N-benzylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C16H20N4/c1-14(18-19-17)12-20(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2,4-6,8-10,16H,1,3,7,11-13H2 |
Clé InChI |
ZLRKOBGGKADOBF-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN(CC1=CC=CC=C1)C2CCCC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B11824346.png)


![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)

![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)



![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

